

physical and chemical properties of 4-Chloro-2-fluoro-5-methoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2-fluoro-5-methoxybenzaldehyde

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An In-depth Technical Guide to 4-Chloro-2-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key building block in the synthesis of complex organic molecules, **4-Chloro-2-fluoro-5-methoxybenzaldehyde** presents a unique combination of reactive functional groups. This guide provides a comprehensive overview of its physical and chemical properties, intended to empower researchers and drug development professionals in its effective application. The strategic placement of chloro, fluoro, and methoxy substituents on the benzaldehyde scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents. This document serves as a detailed technical resource, consolidating available data and providing insights into its handling, reactivity, and potential applications.

Molecular Structure and Physicochemical Properties

4-Chloro-2-fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula $C_8H_6ClFO_2$. Its structure is characterized by a benzene ring substituted with

a chlorine atom at the 4-position, a fluorine atom at the 2-position, a methoxy group at the 5-position, and a formyl (aldehyde) group at the 1-position.

Figure 1: Chemical structure of **4-Chloro-2-fluoro-5-methoxybenzaldehyde**.

The interplay of these substituents significantly influences the compound's electronic properties and reactivity. The fluorine and chlorine atoms are electron-withdrawing, while the methoxy group is electron-donating through resonance. This electronic profile makes the aromatic ring and the aldehyde group susceptible to a variety of chemical transformations.

Table 1: Physicochemical Properties of **4-Chloro-2-fluoro-5-methoxybenzaldehyde**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₆ ClFO ₂	[1]
Molecular Weight	188.58 g/mol	[1]
CAS Number	177034-24-1	[1]
Appearance	White to pale cream crystals, powder, or crystalline powder	[2]
Melting Point	Not available (N/A)	[1]
Boiling Point	273.1 °C at 760 mmHg	[1]
Density	1.334 g/cm ³	[1]
Flash Point	124.4 °C	[1]
Solubility	Aromatic aldehydes are generally soluble in common organic solvents like ethanol, ether, and acetone, and sparingly soluble in water.[3]	

Spectroscopic Characterization

While experimental spectra for **4-Chloro-2-fluoro-5-methoxybenzaldehyde** are not readily available in the public domain, the expected spectral characteristics can be predicted based on

the analysis of similar substituted benzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. The aldehydic proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy protons will be a sharp singlet at approximately 3.8-4.0 ppm. The two aromatic protons will appear as doublets or multiplets, with their chemical shifts and coupling constants influenced by the surrounding substituents.
- ^{13}C NMR: The carbon NMR spectrum will provide information about all eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (typically 185-195 ppm). The aromatic carbons will resonate in the 110-165 ppm region, with their specific shifts determined by the electronic effects of the substituents. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the various bonds within the molecule.

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode
~2850, ~2750	Aldehyde C-H Stretch (Fermi resonance doublet)
~1700	Carbonyl (C=O) Stretch
~1600-1450	Aromatic C=C Stretch
~1250	Aryl-O (Methoxy) Stretch
~1100	C-F Stretch
~800-600	C-Cl Stretch

Mass Spectrometry (MS)

In a mass spectrum, **4-Chloro-2-fluoro-5-methoxybenzaldehyde** is expected to show a molecular ion peak (M^+) at m/z 188, corresponding to its molecular weight. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom (a characteristic $M+2$ peak with approximately one-third the intensity of the M^+ peak). Common fragmentation patterns for benzaldehydes include the loss of the formyl group ($-CHO$) and the aldehydic hydrogen.[4]

Synthesis and Reactivity

Synthetic Approaches

Substituted benzaldehydes are commonly synthesized through various methods in organic chemistry.[2][5][6] While a specific, detailed protocol for **4-Chloro-2-fluoro-5-methoxybenzaldehyde** is not widely published, analogous syntheses suggest that it could be prepared from a corresponding toluene derivative through oxidation or from a suitable aromatic precursor via formylation reactions. One potential route could involve the oxidation of 4-chloro-2-fluoro-5-methoxytoluene.

Reactivity Profile

The reactivity of **4-Chloro-2-fluoro-5-methoxybenzaldehyde** is dictated by its functional groups: the aldehyde, the aromatic ring, and the halogen and methoxy substituents.

- **Aldehyde Group:** The aldehyde functionality is a key reactive site, readily undergoing nucleophilic addition, condensation, and oxidation/reduction reactions.[7] This allows for the introduction of a wide variety of other functional groups.
- **Aromatic Ring:** The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This influences its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

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